molecular formula C11H14O5 B088610 Dihydrosinapic acid CAS No. 14897-78-0

Dihydrosinapic acid

Cat. No.: B088610
CAS No.: 14897-78-0
M. Wt: 226.23 g/mol
InChI Key: BPPVOXVSMSXBEI-UHFFFAOYSA-N
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Description

Dihydrosinapic acid is a derivative of sinapic acid, a naturally occurring hydroxycinnamic acid found in various plant tissues, including fruits, vegetables, grains, and medicinal herbs. It is structurally characterized by the presence of a hydroxyl group, two methoxy groups, and a cinnamic acid backbone. This compound is known for its unique physiological and biological properties, including anti-inflammatory, antioxidant, antimicrobial, antiviral, and neuroprotective activities .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dihydrosinapic acid, like its precursor sinapic acid, may interact with various enzymes, proteins, and other biomolecules. Sinapic acid has been found to undergo metabolic reactions such as sulfation, glucuronidation, demethylation, reduction, and dihydroxylation . It is reasonable to speculate that this compound may undergo similar interactions and transformations.

Cellular Effects

Sinapic acid, from which this compound is derived, has been evaluated for its potent antioxidant, anti-inflammatory, anti-cancer, hepatoprotective, cardioprotective, renoprotective, neuroprotective, anti-diabetic, anxiolytic and anti-bacterial activities . It is possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Sinapic acid, the parent compound, is known to exert its effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Sinapic acid and its metabolites have been found to have a greater half-life than sinapic acid itself , suggesting that this compound may also exhibit stability and long-term effects on cellular function.

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as sinapic acid, which undergoes sulfation, glucuronidation, demethylation, reduction, and dihydroxylation . These metabolic reactions involve various enzymes and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrosinapic acid can be synthesized through the catalytic hydrogenation of sinapic acid. In this process, sinapic acid is dissolved in methanol to achieve a final concentration of 100 millimolar, and unreduced palladium on carbon (5 percent loading) is used as the catalyst at a mass ratio of catalyst to sinapic acid of 1:5 . The reaction is carried out under hydrogen gas at room temperature until the completion of the hydrogenation process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic hydrogenation techniques similar to those used in laboratory synthesis. The scalability of this method allows for the production of this compound in larger quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: Dihydrosinapic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The double bond in the cinnamic acid backbone can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of sinapic acid.

    Substitution: Substituted phenolic compounds with various functional groups.

Scientific Research Applications

Dihydrosinapic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Sinapic Acid: The parent compound, known for its wide range of biological activities.

    Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant and anti-inflammatory properties.

    Caffeic Acid: A related compound with notable antioxidant and anti-cancer activities.

Uniqueness of Dihydrosinapic Acid: this compound is unique due to its specific structural modifications, which enhance its biological activities compared to its parent compound, sinapic acid. The presence of additional methoxy groups and the reduction of the double bond in the cinnamic acid backbone contribute to its distinct pharmacological profile.

Properties

IUPAC Name

3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h5-6,14H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPVOXVSMSXBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164147
Record name Dihydrosinapic acid
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14897-78-0
Record name 4-Hydroxy-3,5-dimethoxybenzenepropanoic acid
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Record name Dihydrosinapic acid
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Record name Dihydrosinapic acid
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Record name 3-(4-hydroxy-3,5-dimethoxyphenyl)propionic acid
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Record name DIHYDROSINAPIC ACID
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Record name Dihydrosinapic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What natural sources are rich in dihydrosinapic acid, and how does its presence change during food processing?

A1: this compound has been identified in various natural sources, including Kurosu (Japanese unpolished rice vinegar) [] and black raspberries []. Interestingly, the concentration of DHSA in Kurosu is significantly higher than in common rice vinegar made from polished rice, suggesting that DHSA might be produced during the fermentation process from its precursor, sinapic acid []. This highlights the potential impact of food processing on the concentration and bioavailability of DHSA.

Q2: Could you elaborate on the metabolic pathway of sinapic acid, particularly its conversion to this compound, in biological systems?

A2: Research indicates that the metabolism of sinapic acid in rats involves the formation of this compound as a key intermediate []. The proposed metabolic pathway suggests that sinapic acid undergoes reduction to form DHSA, which is further metabolized into other compounds like 3-hydroxy-5-methoxyphenylpropionic acid and 3-hydroxy-5-methoxycinnamic acid []. This understanding of sinapic acid metabolism provides valuable insights into the potential roles and fate of DHSA in biological systems.

Q3: How do the antioxidant properties of this compound compare to its structural analog, sinapic acid?

A3: Studies have shown that this compound exhibits superior antioxidant activity compared to its precursor, sinapic acid, as demonstrated by its higher efficacy in scavenging DPPH radicals []. This difference in antioxidant capacity could be attributed to the structural differences between the two compounds, highlighting the impact of subtle chemical modifications on biological activity.

Q4: Beyond its presence in plants, has this compound been observed as a product of microbial activity, and what are the implications?

A4: Research on kombucha fermentation revealed the presence of DHSA as a product of microbial hydrolysis of plant compounds []. Specifically, DHSA was identified in kombucha fermented from black tea, alongside other metabolites like gallic acid and 7-(α-D-glucopyranosyloxy)-2,3,4,5,6-pentahydroxyheptanoic acid []. This finding underscores the potential of specific microorganisms to modify and produce bioactive compounds like DHSA during fermentation processes, opening up avenues for exploring microbial-based production strategies.

Q5: What analytical techniques are commonly employed for the identification and quantification of this compound in complex matrices?

A5: Researchers utilize a combination of advanced analytical techniques for the characterization and quantification of DHSA in various samples. High-performance liquid chromatography coupled with diode-array detection and electrospray ionization mass spectrometry (HPLC-DAD-ESI-MS/MS) is a powerful tool for separating, identifying, and quantifying DHSA in plant extracts [, ]. This technique provides valuable information about the compound's structure, abundance, and potential modifications. Additionally, gas chromatography coupled with mass spectrometry (GC-MS) can be employed to analyze DHSA, particularly in the context of metabolic studies []. These sophisticated analytical tools are crucial for understanding the distribution, metabolism, and potential biological roles of DHSA.

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